molecular formula C25H22N6O4S B2366991 Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate CAS No. 1223971-69-4

Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2366991
CAS RN: 1223971-69-4
M. Wt: 502.55
InChI Key: FSYPAYHQWHQBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C25H22N6O4S and its molecular weight is 502.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The complex structure of Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate suggests its potential in contributing to the field of chemical synthesis, specifically in the construction of chiral building blocks for enantioselective alkaloid synthesis. Research has shown the asymmetric intramolecular Michael reaction as a viable pathway for creating versatile chiral building blocks, which are crucial for the synthesis of complex organic compounds, including alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992). Additionally, the study of interactions such as N⋯π and O⋯π in the crystal packing of ethyl benzoate derivatives highlights the importance of non-covalent interactions in the structural organization of molecular crystals, which is fundamental for the design of molecular materials with desired properties (Zhang, Wu, & Zhang, 2011).

Biomedical Applications

The detailed structure and inherent chemical reactivity of Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate may also find applications in the biomedical field. While direct research on this specific compound is limited, the methodologies and principles derived from related compounds suggest potential utility in drug synthesis and modification, particularly in the development of antimicrobial agents. For example, the synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the broader relevance of complex ethyl benzoates in medicinal chemistry (Desai, Shihora, & Moradia, 2007). Furthermore, the exploration of metal-free synthesis techniques for polysubstituted pyrroles using surfactants in aqueous media highlights the ongoing efforts to develop environmentally friendly and efficient synthetic pathways that could be applicable to a wide range of complex organic molecules, including those related to Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate (Kumar, Rāmānand, & Tadigoppula, 2017).

properties

IUPAC Name

ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O4S/c1-3-35-24(33)17-4-8-18(9-5-17)26-22(32)15-36-25-28-27-23-21-14-20(29-31(21)13-12-30(23)25)16-6-10-19(34-2)11-7-16/h4-14H,3,15H2,1-2H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYPAYHQWHQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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